Cyanomethylenetrimethylphosphorane

説明

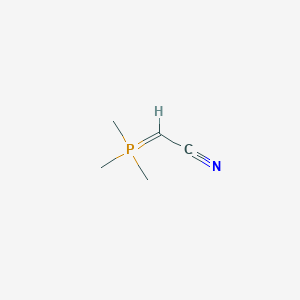

Cyanomethylenetrimethylphosphorane (CMTMP) is a highly reactive phosphorus ylide with the molecular formula $ \text{(CH}3\text{)}3\text{P=CHCN} $ and a molecular weight of 114.13 g/mol. First reported by Tsunoda et al. in 2000, it is renowned for its exceptional performance in Wittig olefination reactions, particularly with esters, lactones, and imides—substrates traditionally challenging for conventional Wittig reagents . Unlike other phosphoranes that require microwave irradiation or harsh conditions, CMTMP achieves high yields (often >80%) under mild thermal conditions, making it indispensable in traceless solid-phase synthesis and natural product derivatization . Its trimethylphosphine backbone enhances electrophilicity, enabling rapid and selective alkene formation without side reactions .

特性

IUPAC Name |

2-(trimethyl-λ5-phosphanylidene)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NP/c1-7(2,3)5-4-6/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFJIEHJCVSAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=CC#N)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454879 | |

| Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176325-83-0 | |

| Record name | CYANOMETHYLENETRIMETHYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176325-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Cyanomethylenetrimethylphosphorane can be synthesized in a two-step process starting from chloroacetonitrile. The first step involves the reaction of chloroacetonitrile with trimethylphosphine in tetrahydrofuran at temperatures below 40°C, yielding phosphonium salts. These salts are then treated with a base to generate the desired ylide .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows the laboratory preparation route. The compound is commercially available as a solution in tetrahydrofuran, indicating that it is produced on a scale sufficient to meet research and industrial needs .

化学反応の分析

Types of Reactions: Cyanomethylenetrimethylphosphorane primarily undergoes substitution reactions, particularly in the context of the Mitsunobu reaction. It facilitates the conversion of alcohols to various functional groups by reacting with nucleophiles.

Common Reagents and Conditions: The Mitsunobu reaction involving this compound typically uses diethyl azodicarboxylate and triphenylphosphine as reagents. The reaction is carried out under mild conditions, often at room temperature, and produces acetonitrile and phosphine oxide as by-products .

Major Products: The major products of reactions involving this compound are alkylated nucleophiles. For example, when reacting with alcohols, the product is an ether or ester, depending on the nucleophile used .

科学的研究の応用

Cyanomethylenetrimethylphosphorane is widely used in organic synthesis due to its role in the Mitsunobu reaction. This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds, making it valuable in the synthesis of complex molecules, including pharmaceuticals and natural products .

Its ability to facilitate the formation of diverse chemical bonds makes it a useful tool for creating novel compounds with potential therapeutic benefits .

作用機序

The mechanism of action of cyanomethylenetrimethylphosphorane in the Mitsunobu reaction involves the formation of a betaine intermediate. This intermediate is generated by the reaction of the ylide with the alcohol and the azodicarboxylate reagent. The betaine intermediate then undergoes a nucleophilic attack by the nucleophile, resulting in the formation of the desired product and the by-products acetonitrile and phosphine oxide .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare CMTMP with structurally or functionally analogous phosphorus ylides:

Reactivity and Substrate Scope

- CMTMP vs. Triphenylphosphorane Derivatives :

CMTMP’s trimethyl groups reduce steric hindrance and increase electrophilicity compared to bulkier triphenyl analogs like (Carbethoxymethylene)triphenylphosphorane. For example, CMTMP achieves 92% yield in olefinating methyl benzoate, whereas the triphenyl variant requires microwave assistance for comparable results (~75% yield) . - CMTMP vs. Keteneylidenetriphenylphosphorane :

While both are ylides, keteneylidenetriphenylphosphorane specializes in cycloaddition chemistry (e.g., forming tetronic acids via [2+2] reactions), whereas CMTMP is ineffective in such contexts . - CMTMP vs. CMBP: The tributyl analog (CMBP) excels in Mitsunobu reactions with secondary alcohols (e.g., 85% yield for cyclic ethers vs. CMTMP’s 40%), attributed to its enhanced nucleophilicity and solubility .

Limitations

- CMTMP is moisture-sensitive and requires anhydrous handling, unlike more stable triphenyl derivatives .

- It is ineffective for substrates requiring bulky ylides (e.g., sterically hindered ketones), where CMBP or triphenylphosphoranes are preferred .

Key Research Findings

- Tsunoda et al. demonstrated that CMTMP’s reactivity with imides (e.g., phthalimide → allylamine in 91% yield) surpasses conventional ylides, which typically yield <50% .

- Comparative studies show CMTMP reduces reaction times by 50–70% compared to (Carbethoxymethylene)triphenylphosphorane in ester olefination .

- CMBP, while less reactive toward esters, enables Mitsunobu reactions with secondary alcohols (pKa ~14), a feat unachievable with CMTMP .

生物活性

Cyanomethylenetrimethylphosphorane (CMMP) is a phosphorane compound that has garnered attention in organic synthesis and biological activity research. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through olefination reactions. It can be synthesized via the reaction of trimethylphosphine with cyanomethylene derivatives. The compound's unique structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic organic chemistry.

Mechanisms of Biological Activity

- Antimitotic Effects : CMMP has been studied for its ability to inhibit tubulin polymerization, which is crucial for cell division. Research indicates that ustiloxins, which are related compounds, exhibit significant antimitotic activity by disrupting microtubule dynamics at micromolar concentrations . This suggests that CMMP may possess similar properties due to its structural characteristics.

- Cellular Proliferation Inhibition : The compound has shown potential in modulating cellular growth and differentiation pathways. It acts as a signaling inhibitor, particularly affecting pathways associated with bone morphogenetic proteins (BMPs), which are crucial for various cellular processes including proliferation and apoptosis .

- Cytotoxicity : While CMMP exhibits cytotoxic properties, it is relatively less potent than other known antimitotic agents. Studies have indicated that while it can induce cell death in certain cancer cell lines, its effectiveness is significantly lower compared to more potent cytotoxins .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antimitotic | Inhibits tubulin polymerization | |

| Inhibition of Cell Growth | Modulates BMP signaling pathways | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Ustiloxin D Synthesis and Activity

A notable study explored the total synthesis of ustiloxin D using CMMP as a key reagent. The study demonstrated that ustiloxin D inhibited tubulin polymerization effectively, providing insights into CMMP's potential as a scaffold for developing new antimitotic agents . The research highlighted the importance of structural modifications to enhance biological activity.

Case Study: BMP Signaling Pathway Modulation

Another investigation focused on the use of CMMP-related compounds to modulate BMP signaling pathways. The findings suggested that these compounds could be utilized therapeutically to treat conditions associated with abnormal BMP signaling, such as certain cancers and fibrotic diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。